molecular formula C18H22FN5O3 B258888 7-[(4-FLUOROPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(4-FLUOROPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B258888
M. Wt: 375.4 g/mol
InChI Key: FWPBHAOSJFPDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-FLUOROPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure This compound is characterized by the presence of a fluorophenyl group, a methoxypropylamino group, and two methyl groups attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-FLUOROPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a fluorophenylmethyl halide, followed by the introduction of the methoxypropylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Cl2, Br2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The pathways involved can include signal transduction pathways, where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Similar purine structure but lacks the fluorophenyl and methoxypropylamino groups.

    Theophylline: Another purine derivative with different substituents.

Uniqueness

The presence of the fluorophenyl and methoxypropylamino groups in 7-[(4-FLUOROPHENYL)METHYL]-8-[(3-METHOXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical properties, such as increased lipophilicity and potential for specific molecular interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H22FN5O3

Molecular Weight

375.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H22FN5O3/c1-22-15-14(16(25)23(2)18(22)26)24(11-12-5-7-13(19)8-6-12)17(21-15)20-9-4-10-27-3/h5-8H,4,9-11H2,1-3H3,(H,20,21)

InChI Key

FWPBHAOSJFPDRV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=C(C=C3)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCOC)CC3=CC=C(C=C3)F

Origin of Product

United States

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